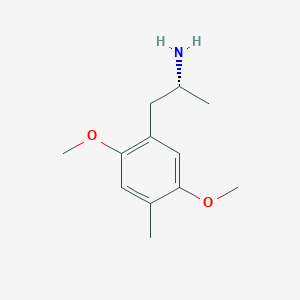
(-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane: is a synthetic compound known for its psychoactive properties. It belongs to the class of phenethylamines and is structurally related to other well-known compounds such as mescaline and amphetamines. This compound has been studied for its potential effects on the central nervous system and its ability to induce altered states of consciousness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde.
Formation of Nitroalkene: The aldehyde is reacted with nitroethane in the presence of a base such as ammonium acetate to form the corresponding nitroalkene.
Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the amine.
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its psychoactive nature and regulatory restrictions. large-scale synthesis would likely follow similar steps with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro group in the precursor stages or the amine group in the final compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: The primary amine or secondary amine derivatives.
Substitution: Various substituted phenethylamines depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Analogues: Researchers use this compound as a starting point to synthesize analogues with varying psychoactive properties.
Biology:
Neurotransmitter Studies: It is used to study the effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine:
Psychopharmacology: Investigated for potential therapeutic uses in treating mental health disorders, though its psychoactive nature limits its clinical application.
Industry:
Chemical Probes: Utilized as a chemical probe to understand receptor binding and activation mechanisms.
Mécanisme D'action
Molecular Targets and Pathways:
Serotonin Receptors: The compound primarily targets serotonin receptors, particularly the 5-HT2A receptor, which is associated with its hallucinogenic effects.
Dopamine Receptors: It also affects dopamine receptors, contributing to its stimulant properties.
Pathways: The activation of these receptors leads to altered neurotransmitter release and changes in perception, mood, and cognition.
Comparaison Avec Des Composés Similaires
Mescaline: Another phenethylamine with similar hallucinogenic properties but a different substitution pattern on the aromatic ring.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar structure but with an ethyl group instead of a methyl group, leading to different potency and effects.
3,4-Methylenedioxyamphetamine (MDA): Shares the phenethylamine backbone but has a methylenedioxy group, resulting in distinct psychoactive effects.
Uniqueness:
Potency: (-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is known for its high potency and strong psychoactive effects compared to some of its analogues.
Receptor Affinity: It has a unique binding profile, particularly its high affinity for the 5-HT2A receptor, which distinguishes it from other compounds in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
43061-13-8 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3/h5,7,9H,6,13H2,1-4H3/t9-/m1/s1 |
Clé InChI |
NTJQREUGJKIARY-SECBINFHSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1OC)C[C@@H](C)N)OC |
SMILES canonique |
CC1=CC(=C(C=C1OC)CC(C)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


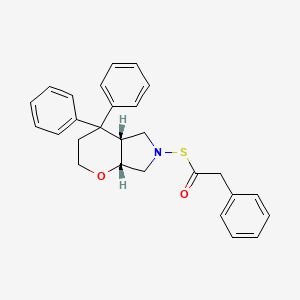
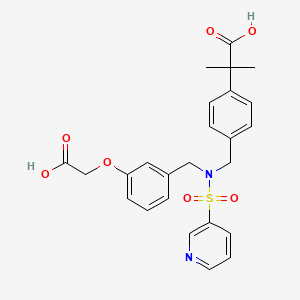
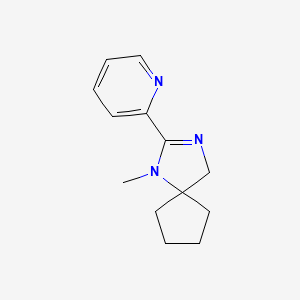
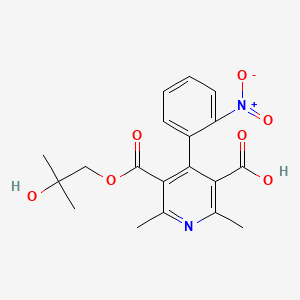

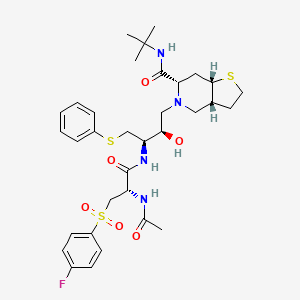
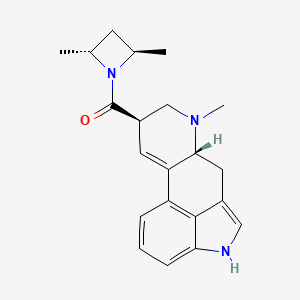
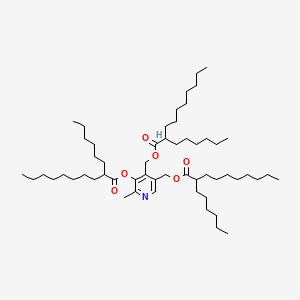
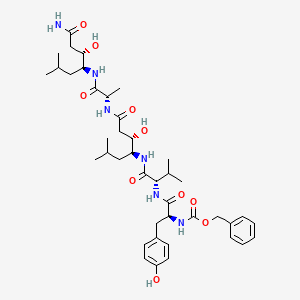
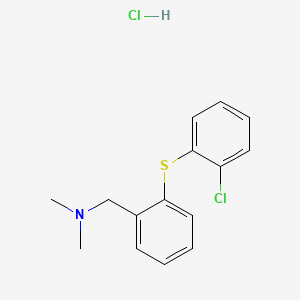
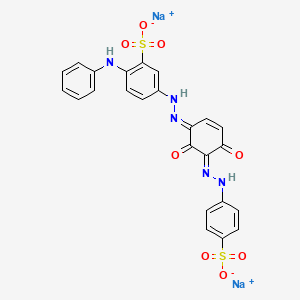
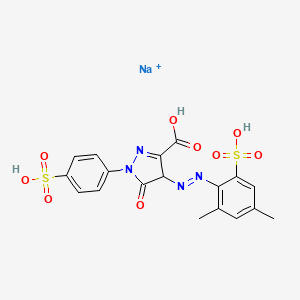

![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
